

Spectroscopic Analysis of 5-(2-Fluorophenyl)furan-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-(2-Fluorophenyl)furan-2-carbaldehyde

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This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of **5-(2-fluorophenyl)furan-2-carbaldehyde**. While direct experimental spectra for this specific molecule are not widely available in public literature, this document compiles data from structurally related compounds and established spectroscopic principles to provide a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted Spectroscopic Data

The expected NMR and IR data for **5-(2-fluorophenyl)furan-2-carbaldehyde** are summarized below. These predictions are based on the analysis of furan-2-carbaldehyde, 5-phenylfuran-2-carbaldehyde derivatives, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the furan ring protons, and the protons of the 2-fluorophenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and the fluorine atom, as well as the aromatic character of the furan and benzene rings.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the furan ring, and the carbons of the 2-fluorophenyl group. The presence of the fluorine atom will likely result in through-bond carbon-fluorine coupling (J-coupling), which can be observed in the spectrum.

¹ H NMR		¹³ C NMR			
Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Predicted δ (ppm)
Aldehyde-H	9.6 - 9.7	s	-	Aldehyde C=O	177 - 179
Furan-H3	7.2 - 7.4	d	3.5 - 4.0	Furan C5	158 - 162
Furan-H4	6.7 - 6.9	d	3.5 - 4.0	Furan C2	152 - 154
Phenyl-H (ortho to F)	7.9 - 8.1	m	-	Phenyl C (ipso to Furan)	118 - 122
Phenyl-H (other)	7.1 - 7.6	m	-	Phenyl C (ipso to F)	160 - 164 (d, ¹ JCF)
Furan C3	122 - 125				
Furan C4	112 - 115				
Phenyl C's	115 - 135				

Note: Predicted chemical shifts are relative to TMS in CDCl₃. Multiplicities: s = singlet, d = doublet, m = multiplet.

Infrared (IR) Spectroscopy

The IR spectrum of **5-(2-fluorophenyl)furan-2-carbaldehyde** is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional Group	Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
C=O (Aldehyde)	Stretch	1670 - 1690	Strong
C-H (Aldehyde)	Stretch	2820 - 2850, 2720 - 2750	Medium
C=C (Aromatic/Furan)	Stretch	1500 - 1600	Medium to Strong
C-O-C (Furan)	Asymmetric Stretch	1250 - 1280	Strong
C-F (Aryl Fluoride)	Stretch	1100 - 1250	Strong
C-H (Aromatic/Furan)	Out-of-plane bend	750 - 900	Strong

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of solid organic compounds like **5-(2-fluorophenyl)furan-2-carbaldehyde**.

NMR Spectroscopy Protocol[1][2]

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is crucial to ensure the sample dissolves completely and its signals do not overlap with those of the analyte. For referencing, the residual solvent peak is typically used, though an internal standard like tetramethylsilane (TMS) can be added for high accuracy.[1]
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument should be locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity, which is essential for high-resolution spectra.[2]
- **Data Acquisition:**
 - ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, a longer relaxation delay is necessary.[2]

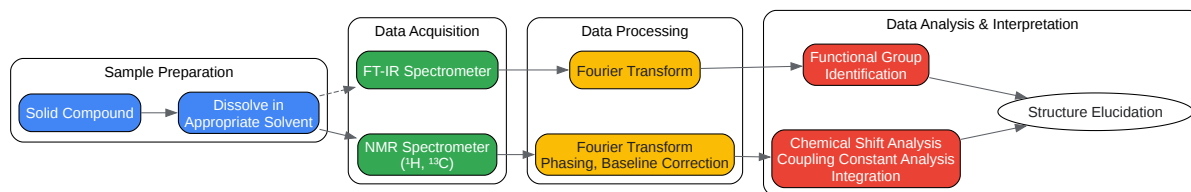
- ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is typically required to achieve a good signal-to-noise ratio.[\[3\]](#)
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. Integration of the signals in the ^1H NMR spectrum provides the relative ratios of the different types of protons.

IR Spectroscopy Protocol (Thin Solid Film Method)[\[4\]](#)

- Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[\[4\]](#)
- Film Deposition: Place a single, clean salt plate (e.g., NaCl or KBr) on a flat surface. Drop a small amount of the prepared solution onto the center of the plate and allow the solvent to evaporate completely. This will leave a thin, even film of the solid compound on the plate.[\[4\]](#) The thickness of the film can be adjusted by adding more solution if the initial spectrum is too weak.[\[4\]](#)
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Visualizations

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Structure and Key Spectroscopic Correlations

5-(2-Fluorophenyl)furan-2-carbaldehyde	¹H and ¹³C NMR Correlations		IR Correlations (cm⁻¹)
	Aldehyde-H: ~9.6 ppm	C=O: ~178 ppm	C=O Stretch: 1670-1690
	Furan-H: 6.7-7.4 ppm	Aromatic/Furan C: 112-164 ppm	C=C Stretch: 1500-1600
	Phenyl-H: 7.1-8.1 ppm		C-F Stretch: 1100-1250

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Caption: Chemical structure and key predicted NMR and IR correlations for the title compound.

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